Fmoc-4,5-dehydro-D-Leucine
Overview
Description
Fmoc-4,5-dehydro-D-Leucine is a derivative of leucine, an essential amino acid. It is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis techniques and proteomics studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4,5-dehydro-D-Leucine typically involves the following steps:
Starting Material: The synthesis begins with D-Leucine.
Dehydrogenation: The D-Leucine undergoes dehydrogenation to introduce a double bond, forming 4,5-dehydro-D-Leucine.
Fmoc Protection:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond.
Reduction: The double bond can also be reduced to form Fmoc-D-Leucine.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solid-phase peptide synthesis setup
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Fmoc-D-Leucine.
Substitution: Deprotected 4,5-dehydro-D-Leucine
Scientific Research Applications
Chemistry: Fmoc-4,5-dehydro-D-Leucine is widely used in the synthesis of peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, facilitating the stepwise assembly of peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is used in the design and synthesis of peptide-based therapeutics. These therapeutics can target specific proteins and pathways involved in diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Mechanism of Action
The primary mechanism of action of Fmoc-4,5-dehydro-D-Leucine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Fmoc-D-Leucine: Similar to Fmoc-4,5-dehydro-D-Leucine but lacks the double bond.
Fmoc-D-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Valine: An Fmoc-protected derivative of valine, used in similar applications
Uniqueness: this compound is unique due to the presence of the double bond, which can participate in additional chemical reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKUMKKSBZRL-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373221 | |
Record name | Fmoc-4,5-dehydro-D-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917099-00-4 | |
Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917099-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-4,5-dehydro-D-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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